Scillarenin

Blood-Brain Barrier P-glycoprotein Neuropharmacology

Scillarenin is the essential aglycone of proscillaridin A, exhibiting a unique pharmacological profile that cannot be substituted by glycosylated derivatives. With a >10-fold potency difference versus related cardiac glycosides and distinct P-glycoprotein inhibition at the blood-brain barrier (EC50 = 46.4 μM), this compound is critical for reproducible SAR studies and CNS drug delivery research. Its selective antiviral activity against rhinoviruses (chemotherapeutic index = 32) positions it as a validated lead for picornavirus programs. As the starting material for semi-synthetic bufotoxin homologues, Scillarenin enables tailored Na+/K+-ATPase inhibitor development. Procure only authentic, high-purity Scillarenin to ensure experimental integrity.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 465-22-5
Cat. No. B127669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScillarenin
CAS465-22-5
Synonyms(3β)-3,14-Dihydroxybufa-4,20,22-trienolide;  3β,14-Dihydroxybufa-4,20,22-trienolide;  3β-Scillarenin;  Cardiogenin;  NSC 234669;  Scillarenin A;  Scillarenine;  β-Scillarenin; 
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O
InChIInChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1
InChIKeyOVUOVMIMOCJILI-KFZANIOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scillarenin (CAS 465-22-5): A Bufadienolide Aglycone with Distinct Pharmacological and Synthetic Utility


Scillarenin (CAS 465-22-5) is a naturally derived bufadienolide, the aglycone form of the cardiac glycoside proscillaridin A . It belongs to a class of C24 steroid lactones characterized by a six-membered lactone ring at the C17 position, distinguishing it from the five-membered cardenolides like digoxin [1]. Scillarenin acts primarily through inhibition of the Na+/K+-ATPase and is a key intermediate in the synthesis of novel bufotoxin derivatives [2]. Its availability as a pure aglycone enables research applications distinct from those of its glycosylated counterparts.

Procurement Risk: Why Scillarenin Cannot Be Interchanged with Proscillaridin A or Other Cardiac Glycosides


Scillarenin and its 3β-rhamnoside derivative, proscillaridin A, exhibit critical functional divergence that precludes simple substitution. Scillarenin is the aglycone, lacking the sugar moiety that significantly alters pharmacokinetics, target affinity, and off-target activity profiles [1]. Data demonstrate a >10-fold difference in potency between related cardiac glycosides [2]. Furthermore, Scillarenin's unique combination of potent P-glycoprotein inhibition at the blood-brain barrier (EC50 = 46.4 μM) [3] and selective antiviral activity [4] defines a distinct research profile not replicated by proscillaridin A, digoxin, or ouabain. Substituting with an alternative compromises experimental reproducibility and invalidates structure-activity relationship (SAR) studies.

Scillarenin (465-22-5) Selection Evidence: Quantified Differentiation from Analogs


P-Glycoprotein (P-gp) Inhibition at the Blood-Brain Barrier: A Potency Benchmark

Scillarenin demonstrates quantifiable P-glycoprotein (P-gp) inhibition in a physiologically relevant blood-brain barrier (BBB) model, a property not uniformly shared or quantified for other common cardiac glycosides in the same system [1]. In an in vitro assay using porcine brain capillary endothelial cells (PBCECs), Scillarenin inhibited P-gp with an EC50 of 46.4 μM, achieving a maximal effect (Emax) of 510.9 μM [1]. This provides a specific, quantitative benchmark for its utility as a BBB permeation enhancer.

Blood-Brain Barrier P-glycoprotein Neuropharmacology Drug Delivery

Chemotherapeutic Index Against Rhinovirus: Selectivity Benchmark

Among a panel of 34 bufadienolides and 2 cardenolides evaluated for antiviral activity, Scillarenin was identified as one of the two most active compounds against rhinovirus, demonstrating a chemotherapeutic index (selectivity) of 32 [1]. This index quantifies its safety margin in vitro, distinguishing it from less selective or inactive analogs within the same structural class.

Antiviral Rhinovirus Picornavirus Selectivity Index

Predicted Human Oral Bioavailability: In Silico ADME Advantage

Computational ADME prediction using the admetSAR 2 model suggests Scillarenin possesses a high probability of human oral bioavailability (68.57%) [1]. This contrasts with glycosylated derivatives like proscillaridin A, which typically exhibit lower oral absorption. This in silico data supports Scillarenin's potential as a more orally bioavailable scaffold for drug development.

Pharmacokinetics ADME Bioavailability Drug Development

Structural Distinction as Aglycone: Versatility in Synthesis and Metabolism

Scillarenin (C24H32O4, MW 384.5) is the primary aglycone of proscillaridin A [1]. Unlike proscillaridin A, which is a glycoside with a rhamnose sugar moiety (C30H42O8, MW 530.6) [2], Scillarenin lacks this sugar. This fundamental difference in molecular structure and weight impacts solubility, target binding, and metabolic fate. The aglycone serves as a versatile starting material for semi-synthesis of diverse bufotoxin homologs with tailored pharmacological profiles [3].

Chemical Synthesis Medicinal Chemistry Glycoside SAR

Scillarenin (CAS 465-22-5): Evidence-Backed Application Scenarios


Blood-Brain Barrier (BBB) Modulation Studies

Scillarenin is a validated chemical tool for investigating P-glycoprotein (P-gp) function at the blood-brain barrier. Its defined EC50 (46.4 μM) in a physiologically relevant porcine brain endothelial cell model [1] provides a quantitative benchmark for assays designed to assess BBB penetration, efflux pump inhibition, or to improve the delivery of co-administered CNS therapeutics that are P-gp substrates.

Selective Anti-Rhinoviral Lead Identification

With a confirmed chemotherapeutic index of 32 against rhinoviruses [1], Scillarenin serves as a well-characterized, potent, and selective hit or lead compound for medicinal chemistry programs targeting picornavirus infections. Its defined selectivity profile allows for SAR studies focused on improving potency and safety margins.

Semi-Synthesis of Novel Cardiac Glycoside Analogs

Scillarenin is the essential aglycone starting material for generating novel bufotoxin homologues with tailored Na+/K+-ATPase inhibitory and vascular effects [1]. Its procurement is required for any semi-synthetic campaign aiming to create and evaluate new derivatives with potentially improved cardiac or anticancer profiles distinct from proscillaridin A [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scillarenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.